molecular formula C16H18N6O3 B2522522 2-(3-benzyl-7-ethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide CAS No. 730949-89-0

2-(3-benzyl-7-ethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide

Cat. No.: B2522522
CAS No.: 730949-89-0
M. Wt: 342.359
InChI Key: FHICPGUKXWMBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Benzyl-7-ethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide is a complex organic compound with the molecular formula C₁₆H₁₈N₆O₃ . It is characterized by its unique structure, which includes a purine ring system substituted with benzyl and ethyl groups, and an acetohydrazide moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 2-(3-benzyl-7-ethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide typically involves multi-step organic reactionsThe final step involves the formation of the acetohydrazide moiety through the reaction of the intermediate compound with hydrazine hydrate under controlled conditions . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and specific solvents.

Chemical Reactions Analysis

2-(3-Benzyl-7-ethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-benzyl-7-ethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

When compared to similar compounds, 2-(3-benzyl-7-ethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide stands out due to its unique substitution pattern and the presence of the acetohydrazide moiety. Similar compounds include:

These compounds share the purine core but differ in their substituents, which can significantly influence their chemical properties and biological activities.

Properties

IUPAC Name

2-(3-benzyl-7-ethyl-2,6-dioxopurin-1-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O3/c1-2-20-10-18-14-13(20)15(24)22(9-12(23)19-17)16(25)21(14)8-11-6-4-3-5-7-11/h3-7,10H,2,8-9,17H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHICPGUKXWMBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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